![molecular formula C11H10ClF2N3 B11709548 3-Chloro-4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B11709548.png)
3-Chloro-4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cloro-4-[3-(difluorometil)-4-metil-1H-pirazol-1-il]anilina es un compuesto orgánico complejo con aplicaciones significativas en diversos campos, incluyendo los farmacéuticos y los agroquímicos. El compuesto presenta una estructura única que incluye una porción de cloroanilina y un grupo difluorometil-pirazol, lo que lo convierte en un intermedio valioso en la síntesis de moléculas biológicamente activas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-Cloro-4-[3-(difluorometil)-4-metil-1H-pirazol-1-il]anilina generalmente implica múltiples pasos, comenzando con la preparación del anillo de pirazol. Un método común implica la reacción de 3-(difluorometil)-4-metil-1H-pirazol con 3-cloroanilina bajo condiciones específicas. La reacción generalmente se lleva a cabo en presencia de una base, como carbonato de potasio, y un solvente como dimetilformamida (DMF) a temperaturas elevadas .
Métodos de Producción Industrial
La producción industrial de este compuesto a menudo emplea rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados ayuda a mantener condiciones de reacción consistentes y mejorar el rendimiento. Además, el proceso de purificación puede involucrar técnicas de cristalización o cromatografía para asegurar la alta pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
3-Cloro-4-[3-(difluorometil)-4-metil-1H-pirazol-1-il]anilina se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes como hidruro de litio y aluminio.
Sustitución: El grupo cloro se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidróxido de sodio en medio acuoso o alcohólico.
Principales Productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir quinonas correspondientes, mientras que la reducción puede producir aminas .
Aplicaciones Científicas De Investigación
3-Cloro-4-[3-(difluorometil)-4-metil-1H-pirazol-1-il]anilina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Investigado por su potencial como compuesto bioactivo en diversos ensayos biológicos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de agroquímicos y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de 3-Cloro-4-[3-(difluorometil)-4-metil-1H-pirazol-1-il]anilina implica su interacción con objetivos moleculares específicos. El grupo difluorometil puede actuar como donador de enlace de hidrógeno, mejorando la selectividad de unión del compuesto a sus objetivos. Además, la porción de cloroanilina puede interactuar con diversas enzimas o receptores, modulando su actividad y llevando a los efectos biológicos deseados .
Comparación Con Compuestos Similares
Compuestos Similares
- 4-Cloro-3-(trifluorometil)anilina
- 3-Cloro-4-(difluorometil)anilina
- 3,4-Disustituidos-3-(difluorometil)pirazoles
Unicidad
3-Cloro-4-[3-(difluorometil)-4-metil-1H-pirazol-1-il]anilina es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C11H10ClF2N3 |
|---|---|
Peso molecular |
257.67 g/mol |
Nombre IUPAC |
3-chloro-4-[3-(difluoromethyl)-4-methylpyrazol-1-yl]aniline |
InChI |
InChI=1S/C11H10ClF2N3/c1-6-5-17(16-10(6)11(13)14)9-3-2-7(15)4-8(9)12/h2-5,11H,15H2,1H3 |
Clave InChI |
RADZPNQKXGMWSH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1C(F)F)C2=C(C=C(C=C2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11709472.png)
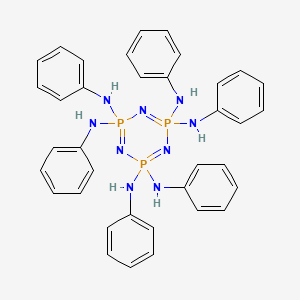
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B11709485.png)
![N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-3-hydroxybenzohydrazide](/img/structure/B11709486.png)
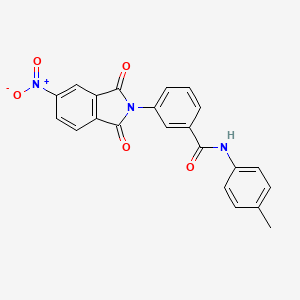
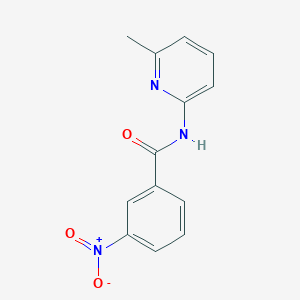
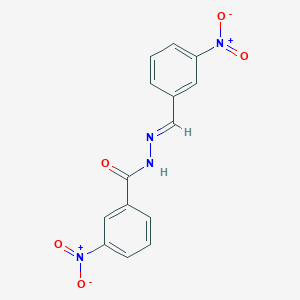
![N'-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11709515.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-3,5-dimethyl-1H-indole-2-carbohydrazide](/img/structure/B11709518.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B11709523.png)
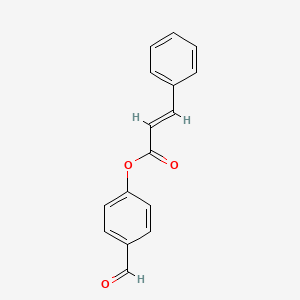
![3,5-dibromo-N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11709556.png)
![2-{(3Z)-3-[(2E)-2-(3-bromobenzylidene)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11709563.png)
![2-[(Z)-(4-bromobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone](/img/structure/B11709566.png)
